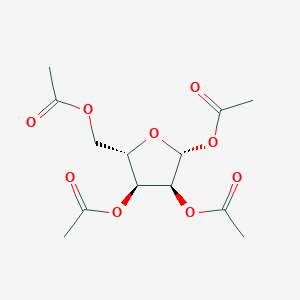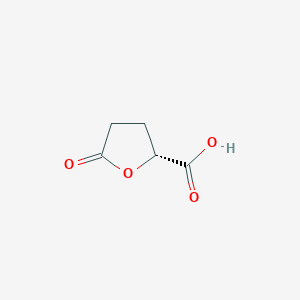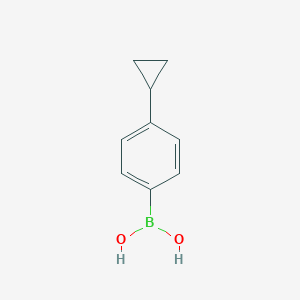
Ácido 4-ciclopropilfenilborónico
Descripción general
Descripción
4-Cyclopropylphenylboronic acid is an organic compound with the molecular formula C9H11BO2. It is a boronic acid derivative characterized by a cyclopropyl group attached to a phenyl ring, which in turn is bonded to a boronic acid group. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
4-Cyclopropylphenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including cancer and metabolic disorders.
Industry: The compound is used in the production of materials with specific properties, such as polymers and catalysts.
Mecanismo De Acción
Target of Action
4-Cyclopropylphenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the organic groups involved in the SM coupling reaction .
Mode of Action
In the SM coupling reaction, 4-Cyclopropylphenylboronic acid interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound’s interaction with its targets results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The biochemical pathway primarily affected by 4-Cyclopropylphenylboronic acid is the SM coupling reaction pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . Its properties have been tailored for application under specific SM coupling conditions .
Result of Action
The molecular effect of 4-Cyclopropylphenylboronic acid’s action is the formation of new carbon-carbon bonds . On a cellular level, this compound is used as an intermediate in the preparation of substituted indoles as PPAR-γ binding agents . It is also used in the synthesis of thienopyrimidine bisphosphonate inhibitors of farnesyl pyrophosphate synthase for potential bone resorption treatment .
Action Environment
The action of 4-Cyclopropylphenylboronic acid is influenced by the conditions under which the SM coupling reaction takes place . These conditions are exceptionally mild and functional group tolerant . The compound is generally environmentally benign , suggesting that it has a low impact on the environment.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
They can form reversible covalent bonds with biomolecules containing cis-diols, such as sugars and glycoproteins . This property allows 4-Cyclopropylphenylboronic acid to potentially interact with a wide range of biomolecules.
Cellular Effects
The cellular effects of 4-Cyclopropylphenylboronic acid are not well-documented. Boronic acids are known to influence cell function by interacting with various cellular processes. For instance, they can affect cell signaling pathways and gene expression
Molecular Mechanism
Boronic acids are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Boronic acids can potentially interact with various enzymes and cofactors, influencing metabolic flux or metabolite levels
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Cyclopropylphenylboronic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, where a cyclopropyl-substituted aryl halide reacts with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions, making it a versatile method for synthesizing various boronic acid derivatives.
Industrial Production Methods: Industrial production of 4-Cyclopropylphenylboronic acid often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Cyclopropylphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution.
Major Products: The major products formed from these reactions include phenol derivatives, alcohols, and substituted aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Comparación Con Compuestos Similares
Phenylboronic acid: A simpler boronic acid derivative with similar reactivity but lacking the cyclopropyl group.
4-Formylphenylboronic acid: Another derivative with a formyl group instead of a cyclopropyl group, used in similar applications.
Cyclopropylboronic acid: A compound with a cyclopropyl group directly attached to the boronic acid, used in different synthetic contexts.
Uniqueness: 4-Cyclopropylphenylboronic acid is unique due to the presence of both the cyclopropyl and phenyl groups, which confer specific reactivity and stability. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring precise control over chemical reactivity.
Propiedades
IUPAC Name |
(4-cyclopropylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO2/c11-10(12)9-5-3-8(4-6-9)7-1-2-7/h3-7,11-12H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLGFXOBRXSMJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385961 | |
| Record name | 4-CYCLOPROPYLPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302333-80-8 | |
| Record name | 4-CYCLOPROPYLPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Cyclopropylbenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
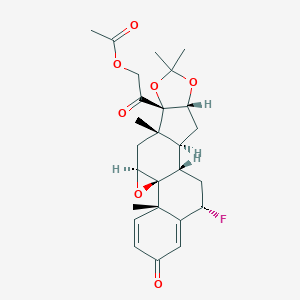
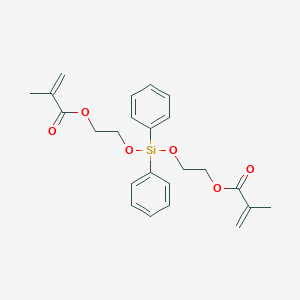
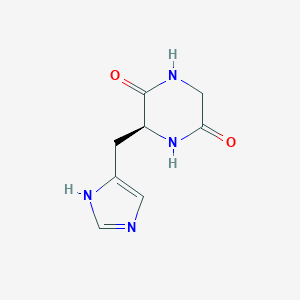

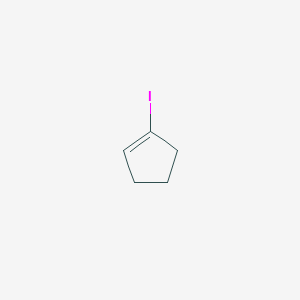

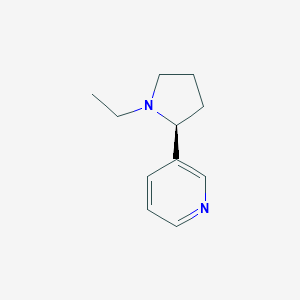

![2,6-Bis[(4-chlorophenyl)methylene]cyclohexan-1-one](/img/structure/B104490.png)

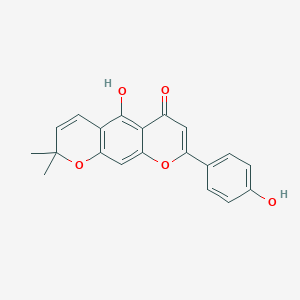
![sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate](/img/structure/B104501.png)
